molecular formula C8H7BClF3O2 B14068048 (2-Chloro-4-methyl-5-(trifluoromethyl)phenyl)boronic acid

(2-Chloro-4-methyl-5-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B14068048
M. Wt: 238.40 g/mol
InChI Key: RYFWHSUEYCKEEE-UHFFFAOYSA-N
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Description

(2-Chloro-4-methyl-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with chlorine, methyl, and trifluoromethyl groups. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-methyl-5-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and solvents may be optimized for cost-effectiveness and scalability. Continuous flow processes and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-methyl-5-(trifluoromethyl)phenyl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives . This compound can also participate in other types of reactions such as oxidation, reduction, and substitution, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include biaryl compounds, styrene derivatives, and various substituted phenylboronic acids, depending on the specific reaction and conditions employed .

Scientific Research Applications

(2-Chloro-4-methyl-5-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chloro-4-methyl-5-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylboronic acid
  • 2-Chloro-5-(trifluoromethyl)phenylboronic acid
  • 4-Chloro-2-(trifluoromethyl)phenylboronic acid

Uniqueness

(2-Chloro-4-methyl-5-(trifluoromethyl)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis .

Properties

Molecular Formula

C8H7BClF3O2

Molecular Weight

238.40 g/mol

IUPAC Name

[2-chloro-4-methyl-5-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C8H7BClF3O2/c1-4-2-7(10)6(9(14)15)3-5(4)8(11,12)13/h2-3,14-15H,1H3

InChI Key

RYFWHSUEYCKEEE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1Cl)C)C(F)(F)F)(O)O

Origin of Product

United States

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